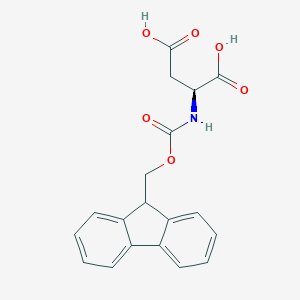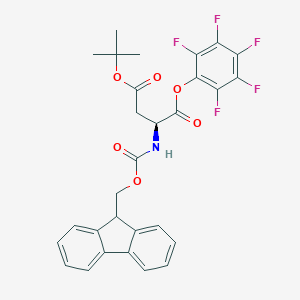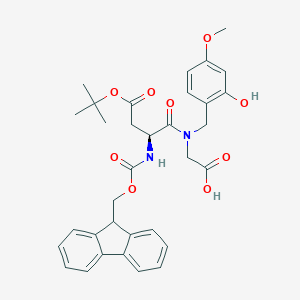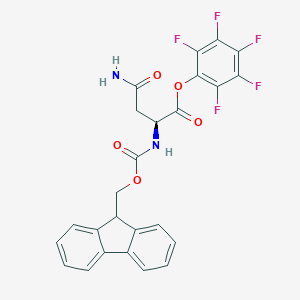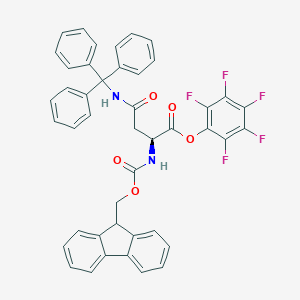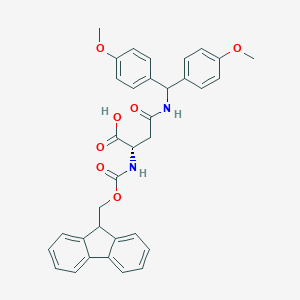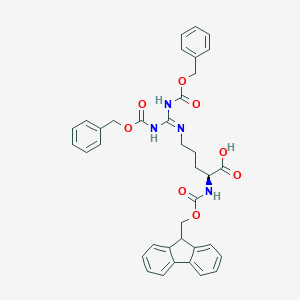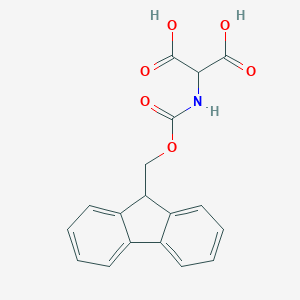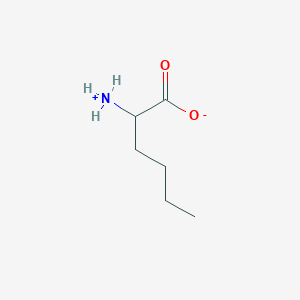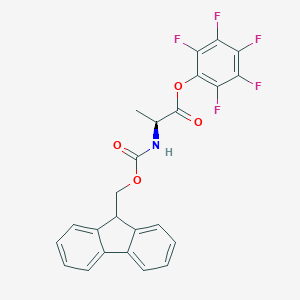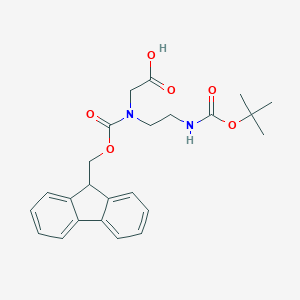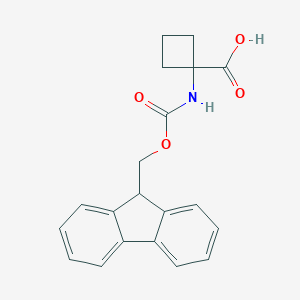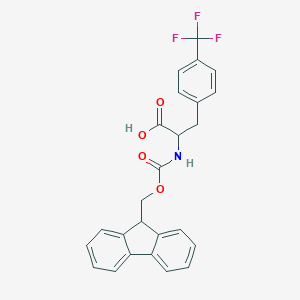
Fmoc-D-Phe(4-CF3)-OH
Overview
Description
Fmoc-D-Phe(4-CF3)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-4-trifluoromethylphenylalanine, is a derivative of phenylalanine. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The presence of the trifluoromethyl group at the para position of the phenyl ring enhances the compound’s hydrophobicity and electron-withdrawing properties, making it a valuable tool in the design of peptides with specific structural and functional characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Phe(4-CF3)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of D-4-trifluoromethylphenylalanine is protected using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-4-trifluoromethylphenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting this compound is purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of D-4-trifluoromethylphenylalanine are reacted with Fmoc chloride under controlled conditions to ensure consistent product quality.
Automated Purification: Industrial-scale purification methods, such as high-performance liquid chromatography (HPLC), are employed to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Phe(4-CF3)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further peptide coupling reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF are frequently used for peptide coupling reactions.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Deprotection: Removal of the Fmoc group yields D-4-trifluoromethylphenylalanine.
Coupling: Formation of peptide bonds results in dipeptides, tripeptides, or longer peptide chains.
Substitution: Introduction of new functional groups at the para position of the phenyl ring.
Scientific Research Applications
Chemistry
Fmoc-D-Phe(4-CF3)-OH is widely used in solid-phase peptide synthesis (SPPS) to create peptides with specific sequences and properties. Its hydrophobic and electron-withdrawing characteristics make it valuable in designing peptides with enhanced stability and bioactivity.
Biology
In biological research, peptides containing this compound are used to study protein-protein interactions, enzyme-substrate specificity, and receptor-ligand binding. The trifluoromethyl group can also serve as a probe for studying molecular interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Medicine
Peptides synthesized with this compound have potential therapeutic applications, including the development of peptide-based drugs for targeting specific diseases. The compound’s unique properties can enhance the pharmacokinetic and pharmacodynamic profiles of peptide therapeutics.
Industry
In the pharmaceutical and biotechnology industries, this compound is used in the production of peptide-based drugs, diagnostic tools, and research reagents. Its role in SPPS makes it an essential component in the synthesis of complex peptides and proteins.
Mechanism of Action
The mechanism of action of Fmoc-D-Phe(4-CF3)-OH is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The trifluoromethyl group influences the compound’s hydrophobicity and electronic properties, affecting the overall structure and function of the resulting peptides.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Phe-OH: Lacks the trifluoromethyl group, resulting in different hydrophobic and electronic properties.
Fmoc-L-Phe(4-CF3)-OH: The L-enantiomer of the compound, which may exhibit different biological activities and interactions.
Fmoc-D-Trp(4-CF3)-OH: Contains a trifluoromethyl group at the para position of the tryptophan residue, offering different structural and functional characteristics.
Uniqueness
Fmoc-D-Phe(4-CF3)-OH is unique due to the presence of the trifluoromethyl group at the para position of the phenyl ring, which enhances its hydrophobicity and electron-withdrawing properties. This makes it particularly valuable in designing peptides with specific structural and functional attributes. Additionally, the D-enantiomer configuration can influence the compound’s interactions with biological targets, providing distinct advantages in certain applications.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F3NO4/c26-25(27,28)16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMEGJWTUWMVZPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50403385 | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
748163-22-6, 238742-88-6 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-(trifluoromethyl)phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=748163-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethyl)phenyl]propanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50403385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-D-4-Trifluoromethylphenylalanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


